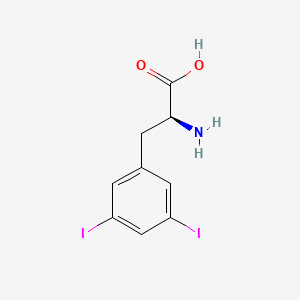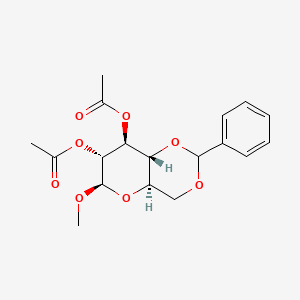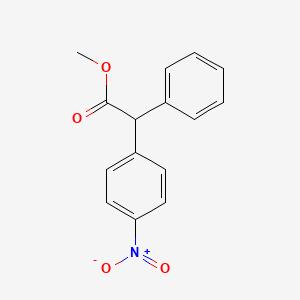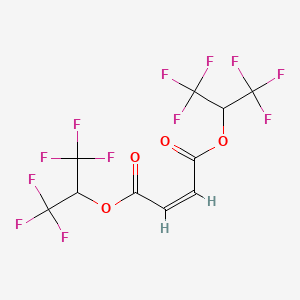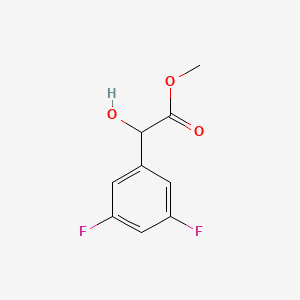
1,1,1-Trifluoro-4-morpholinobut-3-en-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,1,1-Trifluoro-4-morpholinobut-3-en-2-one involves several steps, including custom synthesis solutions, impurity profiling and characterization, peptide synthesis services, structural analysis services, chiral compound synthesis, fluorescent labeling and probes, bioconjugation and linker chemistry, high-throughput screening and assays.Molecular Structure Analysis
The molecular formula of this compound is C8H10F3NO2 . The molecular weight is 209.1657096 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular structure, melting point, boiling point, density, and molecular weight . Unfortunately, specific values for these properties are not provided in the sources I have access to.Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
1,1,1-Trifluoro-4-morpholinobut-3-en-2-one has been extensively studied for its role in various synthetic and chemical reactions:
- Synthesis of Fluorinated Compounds : It acts as an intermediate in the synthesis of fluorinated compounds, such as β-trifluoromethylated aldol products and trifluoro-4-aryl-2-butanols, which have a range of applications including pharmaceuticals and agrochemicals (Funabiki et al., 2010).
- Heterocyclic Chemistry : This chemical is involved in the synthesis of heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials (Korotaev et al., 2011).
- Organic Light-Emitting Diodes (OLEDs) : It's used in the preparation of materials for OLEDs, which are significant in the development of new display and lighting technologies (Martín‐Ramos et al., 2013).
- DNA-Protein Kinase Inhibitors : Its derivatives are key precursors in the synthesis of DNA-dependent protein kinase inhibitors, which are important in cancer research (Aristegui et al., 2006).
Photophysical and Biological Studies
- Photophysical Properties : The chemical plays a role in the study of photophysical properties of various compounds, which is essential in the field of photochemistry and materials science (Bonacorso et al., 2018).
- Fluorine Chemistry : It is a significant compound in the study of fluorine chemistry, especially in understanding the reactivity and stability of fluorine-containing compounds (Gupta & Shreeve, 1987).
Stereodynamics and Structural Analysis
- Stereodynamics : The compound is used in the study of stereodynamics of chemical reactions, which is crucial for understanding the formation of chiral compounds in organic synthesis (Shainyan et al., 2008).
- Crystallography : It is involved in X-ray crystallography studies, providing insights into molecular structures that are essential for the development of new materials and drugs (Mahé & Paquin, 2013).
Safety and Hazards
Propiedades
IUPAC Name |
(E)-1,1,1-trifluoro-4-morpholin-4-ylbut-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO2/c9-8(10,11)7(13)1-2-12-3-5-14-6-4-12/h1-2H,3-6H2/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETJJQQORWTESV-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C=C/C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



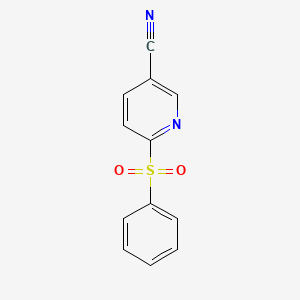



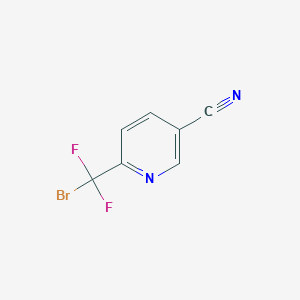
![2-[4-(Phenylmethoxy)phenoxy]acetyl chloride](/img/structure/B3040469.png)
